molecular formula C19H28N2O3 B13330014 tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate

tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate

Cat. No.: B13330014
M. Wt: 332.4 g/mol
InChI Key: AUFGFXCPHDLDNK-UHFFFAOYSA-N
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Description

tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the use of isoquinoline derivatives and piperidine. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated spiro compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders and other diseases .

Industry

In the industrial sector, tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and provides a versatile scaffold for synthetic modifications.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 7-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)16-14-11-13(23-4)5-6-15(14)19(12-21-16)7-9-20-10-8-19/h5-6,11,16,20-21H,7-10,12H2,1-4H3

InChI Key

AUFGFXCPHDLDNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2=C(C=CC(=C2)OC)C3(CCNCC3)CN1

Origin of Product

United States

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